molecular formula C11H21N3O2 B6633131 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one

1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one

Katalognummer B6633131
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: SOFWNDFCRBHEEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications.

Wirkmechanismus

1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one works by binding to and activating the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of cytokines, which activate other immune cells and ultimately result in the destruction of cancer cells. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one also inhibits the formation of new blood vessels that feed tumors, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha and TNF-alpha, which play a key role in the immune response to cancer. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one also inhibits the production of angiogenic factors, which are necessary for the formation of new blood vessels that feed tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one is its ability to induce a strong immune response against cancer cells. This makes it a promising candidate for combination therapy with other cancer treatments such as chemotherapy and radiation therapy. However, 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has also been shown to have limited efficacy in some tumor types and can cause side effects such as fever and hypotension.

Zukünftige Richtungen

There are several future directions for research on 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one. One area of interest is the development of more potent and selective STING agonists that can overcome the limitations of 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one treatment. Finally, there is interest in combining 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one with other cancer treatments to enhance its anti-tumor effects.

Synthesemethoden

1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one can be synthesized using a multi-step process starting with 2,3-dimethyl-2-butene-1,4-diol. The synthesis involves several chemical reactions including oxidation, cyclization, and amidation. The final product is a white powder that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. 1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.

Eigenschaften

IUPAC Name

1-[2-[(2,3-dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-9-11(2,3-8-16-9)13-5-7-14-6-4-12-10(14)15/h9,13H,3-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFWNDFCRBHEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(C)NCCN2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.